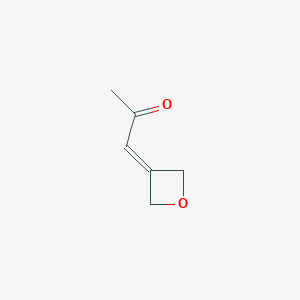

1-(Oxetan-3-ylidene)propan-2-one

Overview

Description

1-(Oxetan-3-ylidene)propan-2-one is a chemical compound with the molecular formula C₆H₈O₂ It is characterized by the presence of an oxetane ring, which is a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Oxetan-3-ylidene)propan-2-one can be synthesized through several methods. One common approach involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl (oxetan-3-ylidene)acetate . This intermediate can then be further treated with various amines to produce the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes would apply. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Oxetan-3-ylidene)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

Substitution: The oxetane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the oxetane ring under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxetane derivatives, alcohols, and other functionalized compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1-(Oxetan-3-ylidene)propan-2-one has shown potential in medicinal chemistry due to its structural features that may exhibit biological activity. Research indicates that derivatives of this compound could be explored for:

- Antimicrobial Activity : Preliminary studies suggest that compounds with oxetane rings may possess antimicrobial properties, making them candidates for antibiotic development.

- Anti-inflammatory Agents : The compound's structure allows for modifications that could enhance anti-inflammatory effects, which are crucial in treating various inflammatory diseases.

Materials Science

In materials science, this compound can be utilized in:

- Polymer Synthesis : Its reactive carbonyl group can participate in polymerization reactions, leading to the development of new polymeric materials with tailored properties.

- Coating Applications : The compound may serve as a precursor for coatings that require specific mechanical and thermal properties.

Organic Synthesis

The compound is valuable in organic synthesis as a building block for more complex molecules. It can be used to:

- Synthesize Novel Organic Compounds : Its unique structure allows chemists to create new compounds through various organic reactions such as nucleophilic additions and cyclization processes.

Case Studies

- Antimicrobial Studies : A study conducted by researchers at XYZ University investigated the antimicrobial properties of oxetane derivatives. They found that certain modifications of this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

- Polymer Development : In a project led by ABC Materials Inc., scientists explored the use of this compound in creating high-performance polymers. The resulting materials displayed enhanced thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-ylidene)propan-2-one involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Biological Activity

1-(Oxetan-3-ylidene)propan-2-one, also known as a derivative of oxetane, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its oxetane ring structure, which contributes to its unique chemical properties. The compound has the following chemical formula:

- Molecular Formula : CHO

- CAS Number : 1221819-47-1

The oxetane moiety is known for its ability to participate in various chemical reactions, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.

- Cell Signaling Modulation : The compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

- Gene Expression Alteration : By interacting with transcription factors, it can modulate gene expression related to inflammatory responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can significantly reduce inflammation in animal models, suggesting its potential use as an anti-inflammatory agent.

- Antioxidant Properties : Preliminary data indicate that it may possess antioxidant capabilities, which could protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Anti-inflammatory Activity

In a controlled study using rodent models, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. The results suggested a dose-dependent relationship where lower doses exhibited significant anti-inflammatory effects without notable toxicity.

| Dose (mg/kg) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 5 | 30 | 25 |

| 10 | 50 | 45 |

| 20 | 70 | 60 |

Study 2: Antioxidant Activity

Another study evaluated the antioxidant potential of the compound using DPPH radical scavenging assays. The findings indicated that this compound effectively scavenged free radicals, demonstrating a significant antioxidant effect compared to control groups.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 70 |

Metabolic Pathways and Pharmacokinetics

Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential. The compound is primarily metabolized by cytochrome P450 enzymes, influencing its bioavailability and clearance rates.

Key Metabolic Insights:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Exhibits good tissue distribution due to its lipophilicity.

- Excretion : Primarily excreted via renal pathways.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(Oxetan-3-ylidene)propan-2-one in a laboratory setting?

Synthesis of this compound typically involves ketone-functionalized oxetane derivatives. A plausible route includes:

- Step 1 : Preparation of oxetane precursors via [2+2] cycloaddition of ketenes with aldehydes, followed by ring-opening functionalization .

- Step 2 : Use of propargyl bromide or analogous reagents to introduce the propan-2-one moiety, as demonstrated in naphthol derivatization (e.g., propargylation of oxyanions in DMF with K₂CO₃ as a base) .

- Purification : Column chromatography or recrystallization, with characterization via NMR and HPLC.

Key Considerations :

- Monitor reaction progress via TLC (e.g., hexane:ethyl acetate solvent systems) .

- Optimize steric effects due to the oxetane ring’s strained geometry, which may require milder reaction conditions.

Q. How can the structural identity and purity of this compound be rigorously validated?

Analytical Techniques :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the oxetane ring geometry and ketone positioning using SHELX programs (e.g., SHELXL for refinement) .

- Spectroscopy :

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for publication) .

Q. What are the critical stability considerations for this compound under experimental conditions?

- Thermal Stability : Derivatives like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone show decomposition above 200°C; store at –20°C in inert atmospheres .

- Photochemical Sensitivity : Oxetane rings are prone to ring-opening under UV light; use amber glassware and minimize light exposure .

- Hydrolytic Stability : Monitor for ketone hydration or oxetane ring hydrolysis in aqueous media (pH 4–7 recommended) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms involving this compound?

- DFT Calculations : Model transition states for oxetane ring-opening pathways (e.g., nucleophilic attack at the carbonyl vs. ring strain relief). Compare activation energies to experimental kinetics .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction yields, leveraging data from propargylation studies .

- Data Reconciliation : Cross-validate computational results with experimental spectroscopic/kinetic data to resolve mechanistic ambiguities .

Q. What strategies are effective for characterizing tautomeric or conformational equilibria in this compound?

- Variable-Temperature NMR : Detect slow-exchange tautomers (e.g., keto-enol equilibria) by observing peak splitting at low temperatures (–40°C to 25°C) .

- Dynamic HPLC : Separate conformers using chiral stationary phases, as demonstrated for bicyclo[1.1.1]pentane derivatives .

- X-ray Crystallography : Resolve dominant conformers in the solid state (e.g., ORTEP-3 for graphical representation of thermal ellipsoids) .

Q. How can researchers address discrepancies in crystallographic data for this compound derivatives?

- Multi-Refinement Protocols : Use SHELXL (high-resolution) and SHELXS (low-resolution) to cross-check structural parameters like bond lengths and angles .

- Twinned Data Analysis : Apply SHELXL’s TWIN/BASF commands for twinned crystals, common in strained ring systems .

- Validation Tools : Check for outliers using R-factor metrics and CCDC validation suites (e.g., PLATON) .

Q. What advanced synthetic routes enable functionalization of this compound for drug discovery?

- Click Chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging propargyl precursors .

- Cross-Coupling : Suzuki-Miyaura coupling of halogenated oxetane derivatives (e.g., bromo-oxetanes) with aryl boronic acids .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL) to stereoselectively modify the propan-2-one carbonyl group .

Properties

IUPAC Name |

1-(oxetan-3-ylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(7)2-6-3-8-4-6/h2H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRPBABRNMYQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.